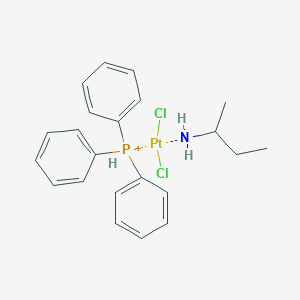

butan-2-amine;dichloroplatinum;triphenylphosphanium

Description

The compound "butan-2-amine; dichloroplatinum; triphenylphosphanium" is hypothesized to be a platinum(II) complex incorporating butan-2-amine (a secondary aliphatic amine) and triphenylphosphanium (a phosphonium ion) as ligands. Platinum(II) complexes are widely studied for their antitumor properties, with cisplatin [cis-diamminedichloroplatinum(II)] being the archetype . Modifications to the ligand environment—such as substituting ammonia with bulkier or chiral amines (e.g., butan-2-amine) or incorporating phosphine ligands—can alter solubility, cellular uptake, DNA-binding kinetics, and resistance profiles .

Properties

Molecular Formula |

C22H27Cl2NPPt+ |

|---|---|

Molecular Weight |

602.4 g/mol |

IUPAC Name |

butan-2-amine;dichloroplatinum;triphenylphosphanium |

InChI |

InChI=1S/C18H15P.C4H11N.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4(2)5;;;/h1-15H;4H,3,5H2,1-2H3;2*1H;/q;;;;+2/p-1 |

InChI Key |

SLWOGIIIPMRYKA-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)N.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-amine;dichloroplatinum;triphenylphosphanium typically involves the following steps:

Preparation of Butan-2-amine: Butan-2-amine can be synthesized through biocatalytic reductive amination using native amine dehydrogenases.

Formation of Dichloroplatinum Complex: Dichloroplatinum complexes are often prepared by reacting platinum salts with appropriate ligands under controlled conditions.

Combination with Triphenylphosphanium: The final step involves the reaction of butan-2-amine and dichloroplatinum with triphenylphosphanium to form the desired compound. This step requires precise control of reaction conditions to ensure the formation of the complex.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Butan-2-amine;dichloroplatinum;triphenylphosphanium undergoes various chemical reactions, including:

Substitution: Substitution reactions involve replacing one or more ligands in the compound with other ligands, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to higher oxidation states of platinum, while substitution reactions can yield new complexes with different ligands .

Scientific Research Applications

Butan-2-amine;dichloroplatinum;triphenylphosphanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of butan-2-amine;dichloroplatinum;triphenylphosphanium involves its interaction with molecular targets and pathways. For example, the platinum center can form DNA interstrand cross-links, affecting DNA replication and transcription . The compound’s amine and phosphine components also contribute to its overall activity, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Dichloroplatinum(II) Complexes

Ligand Effects on Solubility and Stability

Platinum(II) complexes with aliphatic amines (e.g., 1,2-diaminocyclohexane) often exhibit enhanced water solubility compared to cisplatin, as seen in carboplatin derivatives . For example:

Triphenylphosphanium ligands could increase membrane permeability but may also hinder renal clearance, a common issue with cisplatin .

Cytotoxicity and Mechanisms of Action

Cisplatin’s cytotoxicity arises from DNA crosslinking, but ligand substitutions can shift mechanisms. For instance:

- Cis-(Pt(AF)₂Cl₂) (3-aminoflavone ligands) induces apoptosis more efficiently than cisplatin but forms fewer DNA crosslinks .

- Plato [(1,2-diamino-4-nitrobenzene)dichloroplatinum(II)] shows hypoxia-selective cytotoxicity, unlike cisplatin .

- Chiral ethylenediamine derivatives with hydroxyl groups exhibit higher antitumor activity in murine models .

Resistance Profiles

Resistance to cisplatin often stems from reduced cellular accumulation or enhanced DNA repair . Complexes with non-classical ligands may overcome this:

- Acridine-carboxamide-Pt(II) complexes retain activity in cisplatin-resistant P388 leukemia cells .

- Butan-2-amine-Pt(II) analogs might exploit alternative uptake pathways (e.g., amino acid transporters), as seen in K562 cells resistant to cisplatin .

Research Findings and Data

Antitumor Activity in Murine Models

*T/C %: Treated vs. control tumor growth inhibition.

Cellular Accumulation in Resistant Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.